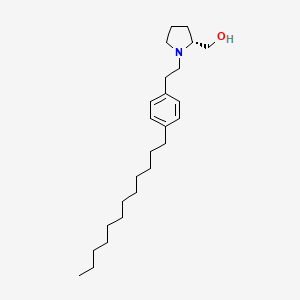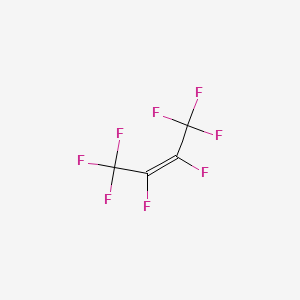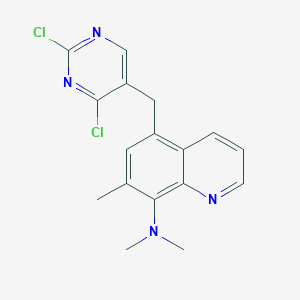
2,4-Dichloro Baquiloprim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro Baquiloprim is a diaminopyrimidine derivative that acts as a dihydrofolate-reductase inhibitor. This compound is known for its synergistic action with sulphonamides and is primarily used in veterinary medicine to treat respiratory and gastrointestinal infections in cattle and swine .
Preparation Methods
The preparation of 2,4-Dichloro Baquiloprim involves several synthetic routes. One common method starts with m-toluidine as the initial raw material, followed by a Skraup reaction, nitration, and nitroreduction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dichloro Baquiloprim undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dichloro Baquiloprim has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for accurate data analysis.
Biology: The compound’s inhibitory action on dihydrofolate reductase makes it a valuable tool in studying enzyme inhibition and metabolic pathways.
Mechanism of Action
2,4-Dichloro Baquiloprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides. As a result, the compound effectively halts the replication of bacteria, making it a potent antibacterial agent . The molecular targets and pathways involved include the folate synthesis pathway and the bacterial DNA replication machinery.
Comparison with Similar Compounds
2,4-Dichloro Baquiloprim can be compared with other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine. While all these compounds inhibit dihydrofolate reductase, this compound is unique in its specific structure and the presence of chlorine atoms, which may contribute to its distinct pharmacokinetic properties . Similar compounds include:
Trimethoprim: Another dihydrofolate reductase inhibitor used in both human and veterinary medicine.
Pyrimethamine: Primarily used as an antimalarial agent.
Properties
Molecular Formula |
C17H16Cl2N4 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine |
InChI |
InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
ICNMKOPWWYAHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


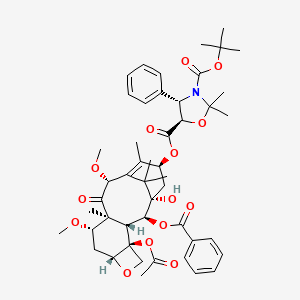
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
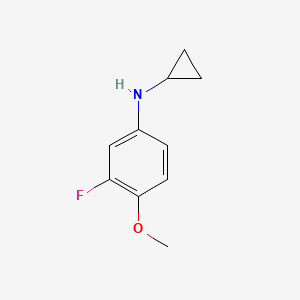

![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
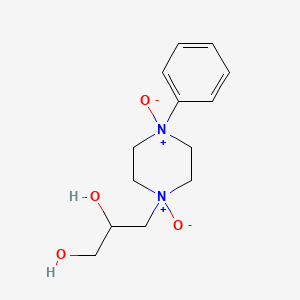
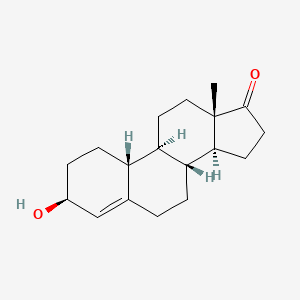
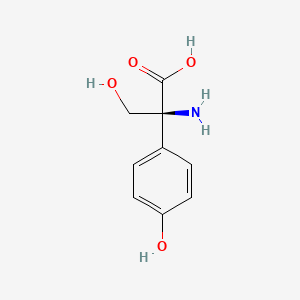
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
